
2,3-Dichloro-2,3,5,6,7,8-hexafluoro-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dicloro-2,3,5,6,7,8-hexafluoro-2,3-dihidro-1,4-benzodioxina es un compuesto orgánico sintético conocido por su estructura química y propiedades únicas. Este compuesto es parte de la familia de las benzodioxinas, caracterizada por un anillo de dioxina fusionado a un anillo de benceno. La presencia de átomos de cloro y flúor en su estructura confiere reactividad y estabilidad distintas, convirtiéndolo en un objeto de interés en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,3-Dicloro-2,3,5,6,7,8-hexafluoro-2,3-dihidro-1,4-benzodioxina normalmente implica la cloración y fluoración de compuestos precursores. Un método común incluye la reacción de 2,3-dihidro-1,4-benzodioxina con fuentes de cloro y flúor en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un catalizador, como cloruro de hierro o aluminio, para facilitar el proceso de halogenación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de halogenación a gran escala utilizando reactores especializados para garantizar la seguridad y la eficiencia. El uso de reactores de flujo continuo puede ayudar a mantener condiciones de reacción consistentes y mejorar el rendimiento. Además, se emplean pasos de purificación, como la destilación o la recristalización, para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2,3-Dicloro-2,3,5,6,7,8-hexafluoro-2,3-dihidro-1,4-benzodioxina sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de productos parcialmente o completamente deshalogenados.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir por otros grupos funcionales, como grupos alquilo o arilo, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo emplean reactivos como metóxido de sodio o reactivos de Grignard.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados deshalogenados. Las reacciones de sustitución dan como resultado la formación de varios compuestos de benzodioxina sustituidos.
Aplicaciones Científicas De Investigación
2,3-Dicloro-2,3,5,6,7,8-hexafluoro-2,3-dihidro-1,4-benzodioxina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica para la preparación de moléculas complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos y como herramienta farmacológica.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2,3-Dicloro-2,3,5,6,7,8-hexafluoro-2,3-dihidro-1,4-benzodioxina implica su interacción con los objetivos moleculares a través de enlaces halógenos y otras interacciones no covalentes. La presencia de múltiples átomos de halógeno permite fuertes interacciones con sitios ricos en electrones en biomoléculas u otras entidades químicas. Estas interacciones pueden modular la actividad de enzimas, receptores u otros objetivos moleculares, lo que lleva a diversos efectos biológicos o químicos.
Comparación Con Compuestos Similares
Compuestos similares
2,3-Dicloro-5,6-diciano-1,4-benzoquinona: Conocida por sus fuertes propiedades oxidantes y utilizada en reacciones de deshidrogenación.
1,4-Benzodioxina, 2,3-dihidro-: Un análogo más simple sin sustituciones de halógeno, utilizado en diferentes aplicaciones sintéticas.
2-Buteno, 2,3-dicloro-1,1,1,4,4,4-hexafluoro-: Otro compuesto halogenado con reactividad distinta.
Unicidad
La singularidad de 2,3-Dicloro-2,3,5,6,7,8-hexafluoro-2,3-dihidro-1,4-benzodioxina radica en su combinación específica de átomos de cloro y flúor, lo que confiere reactividad y estabilidad únicas. Esto lo convierte en un compuesto valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
664326-97-0 |
|---|---|
Fórmula molecular |
C8Cl2F6O2 |
Peso molecular |
312.98 g/mol |
Nombre IUPAC |
2,3-dichloro-2,3,5,6,7,8-hexafluoro-1,4-benzodioxine |
InChI |
InChI=1S/C8Cl2F6O2/c9-7(15)8(10,16)18-6-4(14)2(12)1(11)3(13)5(6)17-7 |
Clave InChI |
HKFFGRGAETUISM-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1F)F)F)F)OC(C(O2)(F)Cl)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


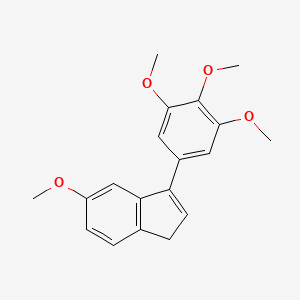
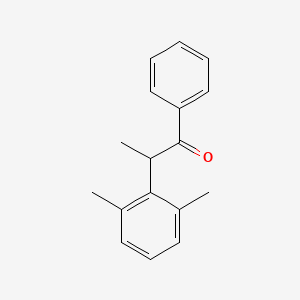
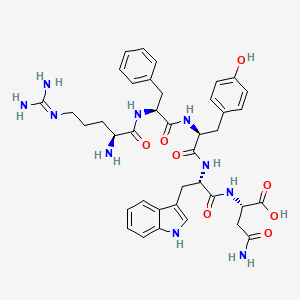

![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
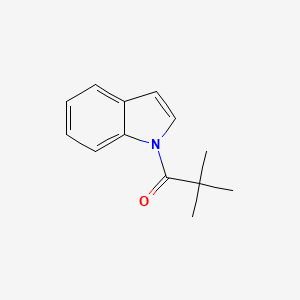
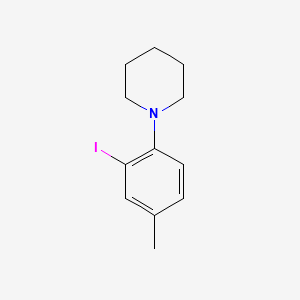
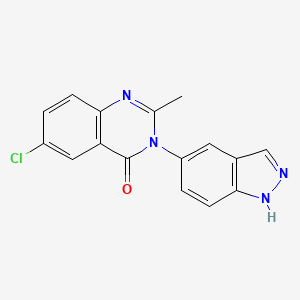

![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
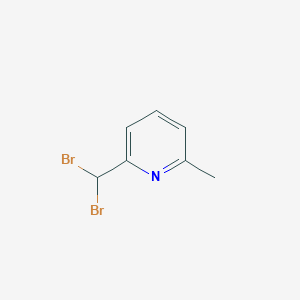
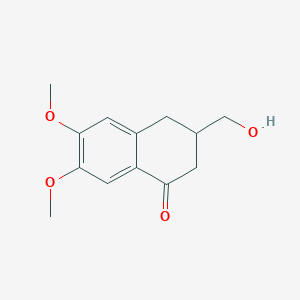

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
